molecular formula C16H16 B14713078 (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene CAS No. 22140-65-4

(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene

Cat. No.: B14713078
CAS No.: 22140-65-4
M. Wt: 208.30 g/mol
InChI Key: MSTIFTQHERUMRN-RYUDHWBXSA-N
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Description

(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is an organic compound with a unique structure characterized by the presence of two methyl groups attached to a dihydrophenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of 9,10-dimethylphenanthrene-9,10-dione.

    Reduction: Formation of 9,10-dimethyl-9,10-dihydroanthracene.

    Substitution: Introduction of bromine or other substituents at specific positions on the phenanthrene ring.

Scientific Research Applications

(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid
  • (9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
  • trans-(+)-(9S,10S)-decahydro-4-quinolone

Uniqueness

(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is unique due to its specific stereochemistry and the presence of two methyl groups on the dihydrophenanthrene core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

22140-65-4

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(9S,10S)-9,10-dimethyl-9,10-dihydrophenanthrene

InChI

InChI=1S/C16H16/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-12H,1-2H3/t11-,12-/m0/s1

InChI Key

MSTIFTQHERUMRN-RYUDHWBXSA-N

Isomeric SMILES

C[C@H]1[C@@H](C2=CC=CC=C2C3=CC=CC=C13)C

Canonical SMILES

CC1C(C2=CC=CC=C2C3=CC=CC=C13)C

Origin of Product

United States

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